molecular formula C12H17BrMgO B6316140 5-(Benzyloxy)pentylmagnesium bromide CAS No. 866423-24-7

5-(Benzyloxy)pentylmagnesium bromide

Cat. No.: B6316140
CAS No.: 866423-24-7
M. Wt: 281.47 g/mol
InChI Key: YTEKJRXETGSKKZ-UHFFFAOYSA-M
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Description

5-(Benzyloxy)pentylmagnesium bromide is a Grignard reagent characterized by a pentyl chain substituted with a benzyloxy (-OCH₂C₆H₅) group at the 5-position. This structural feature distinguishes it from simpler alkyl or aryl Grignard reagents, as the electron-rich benzyloxy group introduces steric bulk and electronic modulation to the magnesium center. Such modifications influence its reactivity in organic synthesis, particularly in nucleophilic additions to carbonyl compounds or cross-coupling reactions.

Properties

IUPAC Name

magnesium;pentoxymethylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O.BrH.Mg/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-6,8-9H,1-3,7,10-11H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEKJRXETGSKKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCOCC1=CC=CC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Benzyloxy)pentylmagnesium bromide typically involves the reaction of 5-(benzyloxy)pentyl bromide with magnesium in the presence of an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often supplied as a solution in THF to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pentylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    New Alkyl Chains: From substitution reactions.

    Coupled Products: From cross-coupling reactions

Scientific Research Applications

5-(Benzyloxy)pentylmagnesium bromide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pentylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen of the carbonyl group, facilitating the nucleophilic attack .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1 summarizes key structural and electronic differences between 5-(benzyloxy)pentylmagnesium bromide and analogous Grignard reagents:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Profile
This compound C₁₂H₁₇BrOMg 281.47 Benzyloxy group at terminal pentyl Moderate nucleophilicity due to electron donation from -OCH₂C₆H₅
Pentylmagnesium bromide C₅H₁₁BrMg 187.36 Linear alkyl chain High nucleophilicity; widely used in carbonyl additions
Benzyl magnesium bromide C₇H₇BrMg 195.34 Aromatic benzyl group Enhanced stability and reactivity in arylations
Phenylmagnesium bromide C₆H₅BrMg 181.31 Simple aryl group Standard reagent for arylations; less steric hindrance

Key Observations :

  • Compared to benzyl magnesium bromide, the extended alkyl chain in this compound increases steric hindrance, which may limit its utility in sterically demanding reactions .

Key Observations :

  • Pentylmagnesium bromide is favored in aliphatic chain elongations (e.g., angustureine synthesis), while this compound may serve as a protected intermediate in multistep syntheses requiring alcohol functionalities .
  • Benzyl magnesium bromide outperforms both pentyl derivatives in arylations due to resonance stabilization of the benzyl-Mg bond .

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